molecular formula C22H27NO4S B12133724 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide

Katalognummer: B12133724
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: WMSHLYWXQWIJDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxy and ethylbenzyl groups, along with a dioxidotetrahydrothiophenyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide typically involves multi-step organic reactions. The process starts with the preparation of the benzamide core, followed by the introduction of the ethoxy and ethylbenzyl groups. The dioxidotetrahydrothiophenyl moiety is then incorporated through a series of reactions involving sulfur-containing reagents and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, leading to the formation of amine derivatives.

    Substitution: The ethoxy and ethylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The dioxidotetrahydrothiophenyl moiety plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C22H27NO4S

Molekulargewicht

401.5 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-ethylphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO4S/c1-3-17-5-7-18(8-6-17)15-23(20-13-14-28(25,26)16-20)22(24)19-9-11-21(12-10-19)27-4-2/h5-12,20H,3-4,13-16H2,1-2H3

InChI-Schlüssel

WMSHLYWXQWIJDO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.